4-Hydroxy-6-propyl-1,2,5,6-tetrahydropyridin-2-one
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Overview
Description
4-Hydroxy-6-propyl-1,2,5,6-tetrahydropyridin-2-one is a heterocyclic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-propyl-1,2,5,6-tetrahydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-2-pyridone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-propyl-1,2,5,6-tetrahydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-6-propyl-1,2,5,6-tetrahydropyridin-2-one.
Reduction: Formation of 4-hydroxy-6-propyl-1,2,5,6-tetrahydropyridin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-propyl-1,2,5,6-tetrahydropyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-propyl-1,2,5,6-tetrahydropyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,6-Tetrahydropyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
2,3,4,5-Tetrahydropyridine: Investigated for its potential as a bioactive compound.
Uniqueness
4-Hydroxy-6-propyl-1,2,5,6-tetrahydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-hydroxy-2-propyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-4-7(10)5-8(11)9-6/h5-6,10H,2-4H2,1H3,(H,9,11) |
InChI Key |
XVWBWDKYPHYOOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=CC(=O)N1)O |
Origin of Product |
United States |
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